1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene is an organic compound that features a benzene ring substituted with diphenylphosphoroso and methoxymethoxy groups
Vorbereitungsmethoden
The synthesis of 1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene typically involves the following steps:
Formation of the Diphenylphosphoroso Group: This can be achieved through the reaction of diphenylphosphine with an oxidizing agent.
Introduction of the Methoxymethoxy Group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the diphenylphosphoroso group with the benzene ring substituted with the methoxymethoxy group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The diphenylphosphoroso group can be oxidized to form diphenylphosphine oxide.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphoroso group can act as an inhibitor by binding to the active site of enzymes, thereby affecting their activity. The methoxymethoxy group may also play a role in modulating the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-(Diphenylphosphoroso)-2-hydroxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.
1-(Diphenylphosphoroso)-2-methoxybenzene: This compound has a methoxy group instead of a methoxymethoxy group, leading to variations in its chemical behavior and uses.
Eigenschaften
Molekularformel |
C20H19O3P |
---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C20H19O3P/c1-22-16-23-19-14-8-9-15-20(19)24(21,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChI-Schlüssel |
YLTFFLIKPWPQTG-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.